molecular formula C11H39N5O6P2 B13779070 Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate CAS No. 94113-30-1

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate

Cat. No.: B13779070
CAS No.: 94113-30-1
M. Wt: 399.41 g/mol
InChI Key: ATFJFVFPLSFJMZ-UHFFFAOYSA-N
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Description

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H39N5O6P2 and a molecular weight of 399.41 g/mol . It is known for its unique structure, which includes a 3,5,5-trimethylhexyl group and two phosphonate groups connected via a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.

    Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the final diphosphonate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the compound can modulate their activity by binding to the metal cofactors .

Comparison with Similar Compounds

Similar Compounds

    Tetraammonium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar metal-binding properties.

    Tetraammonium nitrilotriacetate (NTA): A compound with a similar structure but different chelating capabilities.

Uniqueness

Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable complexes with certain metal ions compared to other chelating agents .

Properties

CAS No.

94113-30-1

Molecular Formula

C11H39N5O6P2

Molecular Weight

399.41 g/mol

IUPAC Name

tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3

InChI Key

ATFJFVFPLSFJMZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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